![molecular formula C9H6BNO2S B1501669 (5-Cyanobenzo[b]thiophen-2-yl)boronic acid CAS No. 1142946-81-3](/img/structure/B1501669.png)
(5-Cyanobenzo[b]thiophen-2-yl)boronic acid
Overview
Description
“(5-Cyanobenzo[b]thiophen-2-yl)boronic acid” is a chemical compound with the molecular formula C9H6BNO2S and a molecular weight of 203.03 g/mol . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring attached to a boronic acid group and a cyano group. The InChI key is AKOHCYHBCAFLGM-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Antitumor Evaluation
(5-Cyanobenzo[b]thiophen-2-yl)boronic acid derivatives have been synthesized and evaluated for antitumor activities. Notably, a study demonstrated the synthesis of different heterocyclic derivatives from related compounds, which showed high inhibitory effects on various human cancer cell lines (H. Shams et al., 2010).
Scaffold for Compound Libraries
These compounds are useful as scaffolds for constructing specific compounds or compound libraries, particularly those with benzofuran cores. A notable work developed a procedure for the preparation of benzo[b]furan-6-carbonitrile and 6-cyanobenzo[b]furan-2-boronic acid pinacol ester (John D. Williams et al., 2013).
Organic Synthesis Intermediates
Polymeric Carrier for Drug Delivery
In the field of drug delivery, boronic acid derivatives, including those related to this compound, have been employed in the design of polymeric carriers for drugs. These carriers are utilized for stable encapsulation and pH-sensitive release of drugs, enhancing pharmacokinetics and efficacy (A. Kim et al., 2020).
Synthesis of Photochromic Compounds
These compounds are also key in synthesizing photochromic materials, which have applications in various optical and electronic devices. A study reported on the synthesis of photochromic thieno-2H-chromene derivatives using hydroxybenzo[b]thiophenes (M. R. P. Queiroz et al., 2000).
Catalytic Applications
In catalysis, they are used in Suzuki polycondensation processes for preparing copolymers, offering insight into the mechanistic aspects of polymerization and the role of boronic derivatives (M. Jayakannan et al., 2001).
Luminescence Sensitization
These compounds can act as sensitizers for the luminescence of rare earth elements, offering potential applications in optical and electronic devices (Subha Viswanathan & A. Bettencourt-Dias, 2006).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
The (5-Cyanobenzo[b]thiophen-2-yl)boronic acid, as a boronic acid, participates in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, which is transferred from boron to palladium during the transmetalation process . This results in the formation of a new carbon–carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway . This reaction is widely applied in the synthesis of various organic compounds, contributing to the formation of complex molecular structures . The downstream effects of this pathway can lead to the production of a wide range of organic compounds with diverse properties .
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by their stability, solubility, and the efficiency of the transmetalation process .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to the complexity and diversity of organic chemistry .
properties
IUPAC Name |
(5-cyano-1-benzothiophen-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BNO2S/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-4,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOVRGIPWXMORK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=CC(=C2)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694517 | |
Record name | (5-Cyano-1-benzothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1142946-81-3 | |
Record name | B-(5-Cyanobenzo[b]thien-2-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142946-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Cyano-1-benzothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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